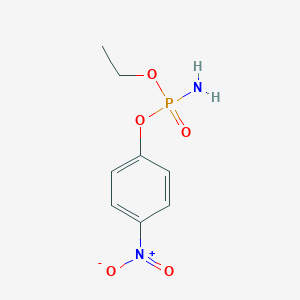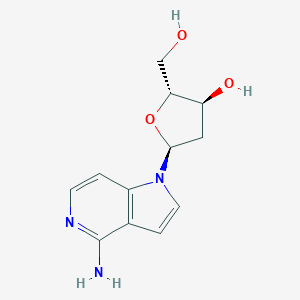
2'-Deoxy-3,7-dideazaadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-3,7-dideazaadenosine (DDA) is a nucleoside analogue that has been extensively studied for its potential use in the treatment of various diseases. The compound is structurally similar to adenosine, a nucleoside that plays a critical role in cellular metabolism and energy transfer. DDA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research and development.
Mécanisme D'action
2'-Deoxy-3,7-dideazaadenosine exerts its effects through a range of mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as ribonucleotide reductase and thymidylate synthase. This leads to a decrease in DNA synthesis and cell proliferation. 2'-Deoxy-3,7-dideazaadenosine also induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2'-Deoxy-3,7-dideazaadenosine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has also been shown to have antiviral activity and anti-inflammatory effects. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to inhibit the activity of enzymes involved in purine and pyrimidine metabolism, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its ability to inhibit DNA synthesis and cell proliferation, which can be useful in studying the mechanisms of cancer and other diseases. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral and anti-inflammatory effects, which may be useful in studying the mechanisms of viral infections and autoimmune diseases. One limitation of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2'-Deoxy-3,7-dideazaadenosine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of 2'-Deoxy-3,7-dideazaadenosine in combination with other drugs or therapies, which may enhance its effectiveness. In addition, further research is needed to elucidate the mechanisms by which 2'-Deoxy-3,7-dideazaadenosine exerts its effects, and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2'-Deoxy-3,7-dideazaadenosine in humans.
Méthodes De Synthèse
2'-Deoxy-3,7-dideazaadenosine can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of 2'-deoxyadenosine with nitrous acid, which leads to the formation of a diazonium intermediate. This intermediate can then be reduced to form 2'-Deoxy-3,7-dideazaadenosine. Enzymatic methods involve the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), which can convert 2'-deoxyadenosine to 2'-Deoxy-3,7-dideazaadenosine.
Applications De Recherche Scientifique
2'-Deoxy-3,7-dideazaadenosine has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 2'-Deoxy-3,7-dideazaadenosine has also been studied for its anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
114915-06-9 |
|---|---|
Nom du produit |
2'-Deoxy-3,7-dideazaadenosine |
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
Clé InChI |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Autres numéros CAS |
114915-06-9 |
Synonymes |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



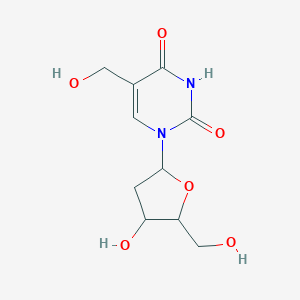
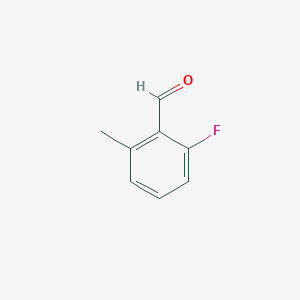
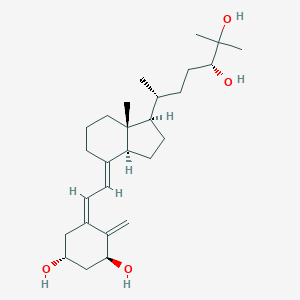
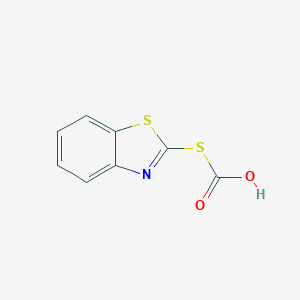
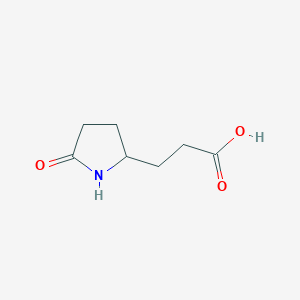
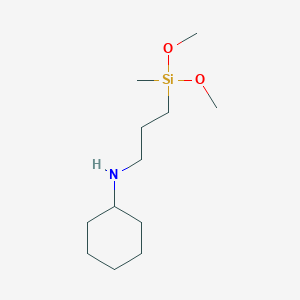
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
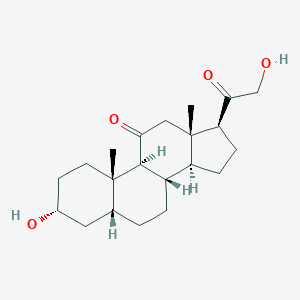
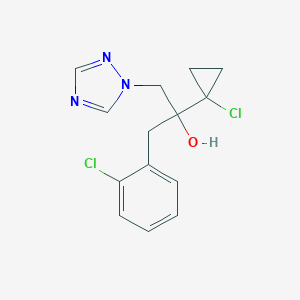
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
